molecular formula C18H27NO7 B6460934 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid CAS No. 2549000-54-4

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid

Cat. No.: B6460934
CAS No.: 2549000-54-4
M. Wt: 369.4 g/mol
InChI Key: ULKSKCBIPJDXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid (hereafter referred to as the "target compound") is a piperidine derivative combined with oxalic acid in a 1:1 stoichiometric ratio. Its molecular structure features a piperidine core substituted with a 3,5-dimethoxyphenylmethyl group at the 1-position and a methoxymethyl group at the 4-position. The oxalic acid counterion enhances solubility and stability, making it suitable for pharmaceutical applications .

Key structural attributes include:

  • Piperidine backbone: Common in bioactive molecules due to its conformational flexibility and nitrogen atom, which can participate in hydrogen bonding.
  • Methoxymethyl side chain: Enhances lipophilicity and metabolic stability compared to unsubstituted analogs.
  • Oxalic acid salt: Improves aqueous solubility and crystallinity, critical for formulation.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.C2H2O4/c1-18-12-13-4-6-17(7-5-13)11-14-8-15(19-2)10-16(9-14)20-3;3-1(4)2(5)6/h8-10,13H,4-7,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKSKCBIPJDXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=CC(=CC(=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-(methoxymethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler piperidine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of simpler piperidine derivatives.

Scientific Research Applications

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets such as receptors or enzymes. The methoxy and piperidine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Aromatic Substitutions

Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile)
  • Structural Differences : Verapamil contains two 3,4-dimethoxyphenyl groups and a nitrile-terminated alkyl chain, unlike the target compound’s single 3,5-dimethoxyphenylmethyl group and methoxymethyl-piperidine core.
  • Functional Impact : Verapamil’s extended alkyl chain and nitrile group confer calcium channel-blocking activity, whereas the target compound’s compact structure may favor central nervous system (CNS) receptor interactions .
N-[4-(Methoxymethyl)-1-[2-(2-Thienyl)ethyl]-4-piperidyl]propionanilide
  • Structural Differences : This compound shares the 4-methoxymethyl-piperidine motif but replaces the 3,5-dimethoxyphenyl group with a thienyl-ethyl-anilide moiety.

Piperidine Derivatives with Heterocyclic Modifications

4-[(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)methyl]piperidine Hydrochloride
  • Structural Differences : Incorporates an oxadiazole ring instead of the 3,5-dimethoxyphenyl group.
  • Functional Impact : Oxadiazole’s electron-withdrawing nature may reduce aromatic stacking interactions but improve metabolic stability .
Ethyl 1-((3,5-Dimethoxyphenyl)carbamothioyl)piperidine-4-carboxylate
  • Structural Differences : Replaces the methoxymethyl group with a carbamothioyl-ester substituent.
  • Functional Impact : The ester and thiourea groups could enhance enzyme inhibition but reduce membrane permeability compared to the target compound’s methoxymethyl group .

Non-Piperidine Analogs with Similar Functional Groups

Tacrine (1,2,3,4-Tetrahydroacridin-9-amine)
  • Structural Differences : Tacrine features a fused acridine-piperidine system, lacking the methoxymethyl and dimethoxyphenyl groups.
  • Functional Impact : Tacrine’s planar acridine core facilitates acetylcholinesterase inhibition, a mechanism unlikely in the target compound due to steric hindrance from its substituents .
Obidoxime (Oxo-[[1-[[4-(Oxoazaniumylmethylidene)pyridin-1-yl]methoxymethyl]pyridin-4-ylidene]methyl]azanium)
  • Structural Differences : Contains pyridine-oxime groups instead of piperidine and dimethoxyphenyl.
  • Functional Impact : Obidoxime’s oxime groups enable reactivation of acetylcholinesterase, a property absent in the target compound .

Comparative Data Table

Compound Core Structure Key Substituents Pharmacological Profile Solubility (Oxalic Acid Impact)
Target Compound Piperidine 3,5-Dimethoxyphenylmethyl, Methoxymethyl Potential CNS modulation High (due to oxalate salt)
Verapamil Piperidine-derived 3,4-Dimethoxyphenyl, Nitrile chain Calcium channel blocker Moderate
N-[4-(Methoxymethyl)-...propionanilide Piperidine Thienyl-ethyl-anilide Unknown (structural analog) Low
Tacrine Acridine-piperidine None Acetylcholinesterase inhibitor Low

Research Findings and Challenges

  • Structural Advantages : The target compound’s oxalic acid salt improves bioavailability compared to free-base analogs like Verapamil .
  • Limitations: Limited direct pharmacological data exist for the target compound, necessitating extrapolation from structural analogs.
  • Metabolic Considerations : The methoxymethyl group may reduce cytochrome P450-mediated metabolism relative to Tacrine’s unsubstituted core .

Biological Activity

1-[(3,5-Dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is a synthetic organic compound with a unique structure that includes a piperidine ring and methoxy-substituted phenyl groups. This compound has garnered interest in pharmacological research due to its potential biological activities, including effects on neurotransmitter systems and possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H25_{25}N1_{1}O3_{3}·C2_{2}H2_{2}O4_{4}
  • CAS Number : 2549000-54-4

Synthesis

The synthesis typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-(methoxymethyl)piperidine in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : The compound may act on neurotransmitter systems, particularly those involving acetylcholine and dopamine, potentially influencing cognitive functions and mood regulation.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting various physiological processes.

Pharmacological Studies

Recent studies have explored the pharmacological properties of related compounds, providing insights into the potential effects of this compound:

  • Acetylcholinesterase Inhibition : Analogous compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antibacterial Activity : Some derivatives of piperidine compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Study 1: Acetylcholinesterase Inhibition

A study involving structurally similar piperidine derivatives reported IC50_{50} values indicating potent AChE inhibition. For instance, compounds with methoxy substitutions showed improved efficacy compared to standard drugs .

Study 2: Antimicrobial Effects

Research on related piperidine compounds has shown promising antibacterial properties. Compounds with similar structural motifs exhibited IC50_{50} values ranging from 2.14 µM to 6.28 µM against various bacterial strains, indicating their potential as new antimicrobial agents .

Data Tables

Compound NameTarget ActivityIC50_{50} (µM)Reference
Analog AAChE Inhibition0.63
Analog BAntibacterial2.14
Analog CAntibacterial6.28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.